An In-depth Technical Guide to 3-(4-Bromophenyl)morpholine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-(4-Bromophenyl)morpholine: Structure, Properties, and Synthetic Strategies
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)morpholine, a C-substituted morpholine derivative with potential applications in medicinal chemistry and drug discovery. While its isomer, 4-(4-Bromophenyl)morpholine, is well-documented, the 3-substituted variant represents a comparatively underexplored chemical entity. This document elucidates the structure of 3-(4-Bromophenyl)morpholine, outlines a robust, field-proven synthetic methodology, discusses its predicted chemical properties and reactivity, and explores its potential as a scaffold in the development of novel therapeutics. The guide is designed to be a foundational resource for researchers interested in the synthesis and application of this and related C-aryl morpholine compounds, highlighting both the established science and the opportunities for future investigation.
Introduction: The Significance of the C-Substituted Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1] Its incorporation can enhance aqueous solubility, metabolic stability, and bioavailability.[1] While N-aryl morpholines are common, C-substituted morpholines, particularly 3-arylmorpholines, offer a distinct three-dimensional vector for molecular exploration, enabling the precise orientation of substituents to interact with biological targets.[2] 3-(4-Bromophenyl)morpholine, with its aryl group at the 3-position, presents an intriguing building block for the design of novel bioactive molecules. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization via cross-coupling reactions, expanding its synthetic utility.
Molecular Structure and Isomeric Distinction
3-(4-Bromophenyl)morpholine is a heterocyclic compound with the chemical formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol .[3] Its structure consists of a morpholine ring substituted at the 3-position with a 4-bromophenyl group.
It is critical to distinguish this compound from its more commercially prevalent isomer, 4-(4-Bromophenyl)morpholine (CAS No. 30483-75-1) , where the 4-bromophenyl group is attached to the nitrogen atom of the morpholine ring.[4] The different substitution patterns result in distinct chemical and physical properties, as well as potentially different biological activities.
Table 1: Core Compound Identifiers
| Property | 3-(4-Bromophenyl)morpholine | 4-(4-Bromophenyl)morpholine |
| CAS Number | 1225823-06-2[5] | 30483-75-1[4] |
| Molecular Formula | C₁₀H₁₂BrNO[3] | C₁₀H₁₂BrNO[4] |
| Molecular Weight | 242.11 g/mol [3] | 242.11 g/mol [4] |
| Structure | 4-bromophenyl group at C-3 | 4-bromophenyl group at N-4 |
Synthesis of 3-(4-Bromophenyl)morpholine: A Proposed Methodology
Direct, documented synthetic procedures for 3-(4-Bromophenyl)morpholine are not widely available in peer-reviewed literature. However, a robust and adaptable three-step, "two-pot" method for the synthesis of 3-arylmorpholines has been reported, which can be confidently applied to the preparation of this specific compound.[5] This methodology leverages the Petasis borono-Mannich reaction, followed by a deoxygenation sequence.[5][6]
Synthetic Workflow Overview
The proposed synthesis proceeds in two main stages:
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Petasis Borono-Mannich Reaction: A three-component reaction between an aminoethanol, aqueous glyoxal, and 4-bromophenylboronic acid to form the intermediate, 2-hydroxy-3-(4-bromophenyl)morpholine.
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Deoxygenation: A two-step process involving the formation of a 3,4-dihydro-2H-1,4-oxazine intermediate, followed by reduction to the final 3-(4-bromophenyl)morpholine.[5]
Detailed Experimental Protocol
PART A: Synthesis of 2-Hydroxy-3-(4-bromophenyl)morpholine
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Reaction Setup: To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as ethanol or methanol, add 4-bromophenylboronic acid (1.0 eq).
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Addition of Glyoxal: To the resulting mixture, add aqueous glyoxal (40 wt. %, 1.0 eq) dropwise at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 2-hydroxy-3-(4-bromophenyl)morpholine. Self-validation check: The formation of the product can be confirmed by the disappearance of the starting materials and the appearance of a new spot on TLC, and by mass spectrometry to confirm the expected molecular weight of the intermediate.
PART B: Deoxygenation to 3-(4-Bromophenyl)morpholine
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Formation of the Dihydro-oxazine Intermediate: Dissolve the 2-hydroxy-3-(4-bromophenyl)morpholine (1.0 eq) from Part A in dichloromethane. Cool the solution to 0 °C and add triethylamine (2.5 eq). To this solution, add methanesulfonic anhydride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the intermediate can be monitored by TLC or LC-MS.
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Reduction to the Final Product: In the same reaction vessel ("one-pot"), add acetic acid (2.0 eq) followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).
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Final Reaction and Quenching: Stir the mixture at room temperature for an additional 2-4 hours. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield pure 3-(4-bromophenyl)morpholine. Self-validation check: The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Chemical Properties and Reactivity
While specific experimental data for 3-(4-Bromophenyl)morpholine is scarce, its chemical properties can be predicted based on its structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Similar to other arylmorpholine compounds. |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). | Presence of the aromatic ring and the morpholine structure. |
| Basicity | Weakly basic | The nitrogen atom in the morpholine ring is a secondary amine. |
| Reactivity | The secondary amine is nucleophilic and can be acylated, alkylated, or undergo other standard amine reactions. The aryl bromide is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Presence of key functional groups. |
The reactivity of 3-(4-Bromophenyl)morpholine is governed by two main functional groups: the secondary amine of the morpholine ring and the aryl bromide.
Potential Applications in Drug Discovery and Development
The morpholine moiety is a key component in numerous FDA-approved drugs, highlighting its importance in creating compounds with favorable pharmacological properties.[1] While there is no specific biological data for 3-(4-Bromophenyl)morpholine, its structural features suggest several promising avenues for research:
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Scaffold for Library Synthesis: Its dual reactivity allows for the creation of diverse chemical libraries. The secondary amine can be functionalized to introduce various side chains, while the aryl bromide allows for the introduction of different aryl or heteroaryl groups.
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Neurological and Psychiatric Disorders: The morpholine scaffold is present in drugs targeting the central nervous system. Further derivatization of 3-(4-Bromophenyl)morpholine could lead to novel compounds with activity at various CNS targets.
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Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the morpholine ring to improve their drug-like properties.[1] This compound could serve as a starting point for the development of new anti-cancer therapeutics.
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Infectious Diseases: The morpholine nucleus is also found in antibacterial and antifungal agents.
The exploration of 3-(4-Bromophenyl)morpholine and its derivatives represents a significant opportunity for the discovery of new chemical entities with therapeutic potential.
Safety and Handling
Based on GHS classifications for related compounds, 3-(4-Bromophenyl)morpholine should be handled with care in a laboratory setting.[5]
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Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
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Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or vapors.
Conclusion and Future Outlook
3-(4-Bromophenyl)morpholine is a valuable, yet understudied, chemical building block. This guide has outlined its structure, a plausible and robust synthetic route, and its potential chemical reactivity. The lack of extensive characterization and biological data in the public domain presents a clear opportunity for further research. The synthesis and biological evaluation of a library of derivatives based on this scaffold could lead to the discovery of novel compounds with significant therapeutic potential. It is the author's belief that the methodologies and insights provided herein will serve as a valuable resource for scientists working at the forefront of medicinal chemistry and drug discovery.
References
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Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. (URL: [Link])
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Petasis Reaction. Organic Chemistry Portal. (URL: [Link])
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Petasis reaction. Wikipedia. (URL: [Link])
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A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (URL: [Link])
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CAS NO. 1225823-06-2 | 3-(4-BROMOPHENYL)MORPHOLINE | Catalog ATA-N13098. (URL: [Link])
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Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. (URL: [Link])
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Petasis three-component reactions for the synthesis of diverse heterocyclic scaffolds. (URL: [Link])
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4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851. PubChem. (URL: [Link])
